4'-Bromo-2,3-difluoro-2'-methylbiphenyl
Description
4'-Bromo-2,3-difluoro-2'-methylbiphenyl is a halogenated biphenyl derivative characterized by a bromine atom at the 4' position, fluorine atoms at the 2 and 3 positions, and a methyl group at the 2' position on the biphenyl scaffold. This compound is structurally tailored for applications in organic synthesis, particularly as an intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its bromine substituent, which serves as a reactive handle for aryl-aryl bond formation .
Properties
Molecular Formula |
C13H9BrF2 |
|---|---|
Molecular Weight |
283.11 g/mol |
IUPAC Name |
1-(4-bromo-2-methylphenyl)-2,3-difluorobenzene |
InChI |
InChI=1S/C13H9BrF2/c1-8-7-9(14)5-6-10(8)11-3-2-4-12(15)13(11)16/h2-7H,1H3 |
InChI Key |
CRFDKKZSSCHEJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4'-Bromo-2,3-difluoro-2'-methylbiphenyl typically involves the following steps:
Bromination: The starting material, 2,3-difluorobiphenyl, undergoes bromination to introduce the bromine atom at the 4' position.
Methylation: The brominated compound is then methylated to introduce the methyl group at the 2' position.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 4'-Bromo-2,3-difluoro-2'-methylbiphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are employed for substitution reactions.
Major Products Formed:
Oxidation: this compound-4'-carboxylic acid
Reduction: this compound-4'-ol
Substitution: 4'-Hydroxy-2,3-difluoro-2'-methylbiphenyl
Scientific Research Applications
4'-Bromo-2,3-difluoro-2'-methylbiphenyl is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4'-Bromo-2,3-difluoro-2'-methylbiphenyl exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
Comparison with Similar Compounds
4'-Bromo-[1,1'-biphenyl]-2,4-diol (CAS 1418117-89-1)
- Substituents : Bromine at 4', hydroxyl groups at 2 and 4 positions.
- Key Differences : The hydroxyl groups increase polarity and hydrogen-bonding capacity, making this compound more hydrophilic compared to the fluorinated and methylated target compound. This structural variation likely directs its use toward pharmaceutical or agrochemical synthesis, where solubility is critical .
Biphenyl and Methylbiphenyl
- Substituents : Unsubstituted biphenyl (, Table V) and methylbiphenyl (, Table V).
- Key Differences : The absence of halogens in these compounds reduces their reactivity in cross-coupling reactions. Methylbiphenyl’s single methyl group offers minimal steric hindrance compared to the target compound’s multi-substituted framework, which may limit its utility in sterically demanding syntheses .
Bromo-Acetophenone Derivatives
4′-Bromo-2′-hydroxyacetophenone (CAS 30186-18-6) and 5′-Bromo-2′-hydroxyacetophenone (CAS 1450-75-5)
- Substituents: Bromine and hydroxyl groups on an acetophenone backbone.
- Key Differences: The acetophenone moiety introduces a ketone functional group, enabling nucleophilic additions or reductions, unlike the purely aromatic target compound. These derivatives are primarily used as intermediates in natural product synthesis (e.g., baccatin III derivatives) .
2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)
- Substituents : Bromine and methoxy groups.
- Key Differences : The methoxy group enhances electron density on the aromatic ring, contrasting with the electron-withdrawing fluorine atoms in the target compound. This difference would significantly alter reactivity in electrophilic substitution or metal-catalyzed reactions .
Data Table: Structural and Functional Comparison
| Compound Name | Substituents | Key Functional Groups | CAS RN | Potential Applications |
|---|---|---|---|---|
| 4'-Bromo-2,3-difluoro-2'-methylbiphenyl | Br, F (×2), CH₃ | Aromatic, Halogenated | N/A | Cross-coupling intermediates |
| 4'-Bromo-[1,1'-biphenyl]-2,4-diol | Br, OH (×2) | Phenolic, Halogenated | 1418117-89-1 | Pharmaceuticals, Agrochemicals |
| Methylbiphenyl | CH₃ | Aromatic | N/A | Catalytic pyrolysis byproducts |
| 4′-Bromo-2′-hydroxyacetophenone | Br, OH | Ketone, Phenolic | 30186-18-6 | Natural product synthesis |
| 2-Bromo-4'-methoxyacetophenone | Br, OCH₃ | Ketone, Methoxy | 2632-13-5 | Specialty chemical manufacturing |
Research Findings and Implications
- Reactivity in Synthesis: Brominated biphenyls, such as the target compound, are pivotal in Suzuki-Miyaura couplings due to bromine’s favorable leaving-group properties.
- Steric and Electronic Effects : The methyl group at the 2' position in the target compound introduces steric hindrance, which could limit access to certain reaction sites compared to less-substituted analogs like methylbiphenyl .
- Comparative Solubility: Hydroxyl and methoxy groups in analogs like 4′-Bromo-2′-hydroxyacetophenone improve aqueous solubility, whereas fluorine and methyl groups in the target compound likely favor organic-phase reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
